REACTION_SMILES
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[CH3:25][S:26]([CH3:27])=[O:28].[Cl:2][CH2:3][c:4]1[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13]1.[ClH:1].[Na+:24].[OH-:23].[OH:14][CH2:15][c:16]1[cH:17][cH:18][cH:19][c:20]([OH:21])[cH:22]1>>[CH2:3]([c:4]1[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]2[cH:12][cH:13]1)[O:21][c:20]1[cH:19][cH:18][cH:17][c:16]([CH2:15][OH:14])[cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc2ccccc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cccc(O)c1
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Name
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Type
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product
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Smiles
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OCc1cccc(OCc2ccc3ccccc3n2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |